1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes an oxolan ring (tetrahydrofuran) attached to a pyrazole ring, and a sulfonyl chloride group. This compound is of interest in various scientific research applications due to its potential reactivity and utility in synthetic chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with oxolan-3-ol and pyrazole-4-carboxylic acid.
Reaction Steps:
Formation of Pyrazole-4-carboxylic Acid: Pyrazole-4-carboxylic acid can be synthesized through the reaction of hydrazine with ethyl acetoacetate followed by cyclization.
Attachment of Oxolan Ring: The oxolan ring is introduced through a nucleophilic substitution reaction where oxolan-3-ol reacts with pyrazole-4-carboxylic acid chloride.
Introduction of Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the intermediate with chlorosulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfonyl chloride group.
Coupling Reactions: The compound can participate in coupling reactions, forming bonds with other organic molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Coupling Reactions: Palladium catalysts, copper(I) iodide.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Sulfonamides, esters.
Coupling Products: Biaryls, heterocycles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor by binding to specific enzyme active sites or receptor sites, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
1-(Oxolan-3-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the sulfonyl chloride group.
1-(Oxolan-3-yl)-1H-pyrazole-4-methanol: Similar structure but has a hydroxyl group instead of the sulfonyl chloride group.
Uniqueness: 1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(oxolan-3-yl)pyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O3S/c8-14(11,12)7-3-9-10(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUMLXDIGACVNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339213-79-4 | |
Record name | 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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